molecular formula C13H11Cl2F3N4O2S B12758474 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide CAS No. 623151-90-6

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide

Cat. No.: B12758474
CAS No.: 623151-90-6
M. Wt: 415.2 g/mol
InChI Key: QQVQUIRUQOHHEP-UHFFFAOYSA-N
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Description

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the pyrazole family and is characterized by the presence of amino, dichloro, trifluoromethyl, and ethylsulfinyl groups attached to a pyrazole ring. It has significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide typically involves multiple steps. One common method starts with 2,6-dichloro-4-trifluoromethylphenylamine as the starting material. This compound undergoes diazotization to form a diazonium salt, which then reacts with ethyl cyanoacetate to form an intermediate. This intermediate undergoes cyclization to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be oxidized to a sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfinyl group yields the corresponding sulfone, while substitution of chlorine atoms can yield a variety of derivatives with different functional groups.

Scientific Research Applications

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

CAS No.

623151-90-6

Molecular Formula

C13H11Cl2F3N4O2S

Molecular Weight

415.2 g/mol

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinylpyrazole-3-carboxamide

InChI

InChI=1S/C13H11Cl2F3N4O2S/c1-2-25(24)10-8(12(20)23)21-22(11(10)19)9-6(14)3-5(4-7(9)15)13(16,17)18/h3-4H,2,19H2,1H3,(H2,20,23)

InChI Key

QQVQUIRUQOHHEP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N

Origin of Product

United States

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